molecular formula C14H11BrN2O2 B8783733 N'-benzoyl-4-bromobenzohydrazide

N'-benzoyl-4-bromobenzohydrazide

Cat. No. B8783733
M. Wt: 319.15 g/mol
InChI Key: JVLIVVZYTDSKKC-UHFFFAOYSA-N
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Patent
US09112170B2

Procedure details

Subsequently, 2.0 g (13.9 mmol) of the 4-bromobenzohydrazide obtained in (i) above was put in a 300-mL three-neck flask, 7 mL of N-methyl-2-pyrrolidone (abbreviation: NMP) was added thereto, and the mixture was stirred. Thereafter, a mixture of 2.5 mL of N-methyl-2-pyrrolidone and 2.5 mL (21.5 mmol) of benzoyl chloride was dripped through a 50-mL dropping funnel, and the mixture was stirred at 80° C. for 3 hours. The obtained solid was washed with water and a sodium carbonate aqueous solution in this order and collected by suction filtration. Then, the solid was recrystallized with acetone; thus, 3.6 g of a white solid of 1-benzoyl-2-(4-bromobenzoyl)hydrazine that was an object was obtained in the yield of 80%.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[C:12](Cl)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN1CCCC1=O>[C:12]([NH:9][NH:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([Br:1])=[CH:3][CH:4]=1)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)NN)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(=O)NN)C=C1
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
above was put in a 300-mL three-neck flask
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 3 hours
Duration
3 h
WASH
Type
WASH
Details
The obtained solid was washed with water
FILTRATION
Type
FILTRATION
Details
a sodium carbonate aqueous solution in this order and collected by suction filtration
CUSTOM
Type
CUSTOM
Details
Then, the solid was recrystallized with acetone
CUSTOM
Type
CUSTOM
Details
was obtained in the yield of 80%

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NNC(C1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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